tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is categorized under carbamates, which are esters or salts of carbamic acid, and are known for their diverse biological activities. The compound's specific structure includes a tert-butyl group, a pyrimidine ring, and a cyclohexyl moiety, contributing to its pharmacological properties.
The compound is identified by the Chemical Abstracts Service number 2378507-18-5. It can be sourced from various chemical suppliers and is often utilized in research settings, particularly in studies related to drug development and synthesis.
tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate falls under the classification of organic compounds, specifically within the subgroup of nitrogen-containing compounds due to the presence of amino groups. It also exhibits characteristics typical of pharmaceuticals, making it relevant in medicinal chemistry.
The synthesis of tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate typically involves several steps:
The reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like dichloromethane or acetonitrile are often used for dissolving reactants and facilitating the reaction.
tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate can participate in various chemical reactions:
Reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm product formation and purity.
The mechanism of action for tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate primarily involves its interaction with biological targets such as enzymes or receptors. Upon administration:
Pharmacokinetic studies may reveal insights into absorption, distribution, metabolism, and excretion profiles, which are crucial for understanding its therapeutic potential.
Data on melting points, boiling points, and spectral characteristics (e.g., infrared spectroscopy) can provide further insights into its physical properties.
tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate has potential applications in:
The retrosynthetic deconstruction of (1R,4R)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate (CAS: 1448855-00-2; C₁₅H₂₄N₄O₂) reveals three logical synthons [6] [9]:
A critical disconnection occurs at the secondary amine linkage between C4 of the pyrimidine ring and the cyclohexyl group. This suggests two strategic pathways:
Table 1: Retrosynthetic Disconnection Analysis
Target Bond | Synthon 1 | Synthon 2 | Coupling Method |
---|---|---|---|
Pyrimidine-C₄–N | 4-Chloropyrimidine | trans-4-N-Boc-aminocyclohexylamine | SNAr (80–100°C, DIPEA) |
Cyclohexyl-N–C | trans-1,4-Diaminocyclohexane | Boc₂O | Carbamoylation (0°C→rt) |
Boc–N | Di-tert-butyl dicarbonate | trans-4,4'-diaminocyclohexane | Schotten-Baumann |
The trans-1,4-diaminocyclohexane scaffold is synthesized stereoselectively using two optimized approaches:1. Catalytic Hydrogenation:- Rhodium-catalyzed (e.g., [Rh(norbornadiene)₂]BF₄/(R,R)-Et-DuPhos) asymmetric hydrogenation of 1,4-cyclohexanedione monoimine achieves >90% ee and 95% trans selectivity [5]. This chiral amine is then Boc-protected prior to pyrimidine coupling.2. Chiral Resolution:- Racemic trans-1,4-diaminocyclohexane undergoes kinetic resolution with (1S)-(−)-camphanic chloride. The (1R,4R)-diastereomer crystallizes preferentially (de >98%), followed by Boc protection [1].
Coupling with pyrimidin-4-amine employs copper(I)-catalysis (CuI, DMEDA, K₃PO₄) in toluene at 110°C for 24h, yielding 72–85% of the title compound. Microwave irradiation (150°C, 30 min) enhances efficiency while preserving stereointegrity [5] [9].
Table 2: Stereoselective Amination Protocols
Method | Catalyst/Reagent | Conditions | Yield | de/ee |
---|---|---|---|---|
Asymmetric Hydrogenation | [Rh((R,R)-Et-DuPhos)]⁺ | 60 psi H₂, MeOH, 25°C | 88% | >90% ee |
Chiral Resolution | (1S)-(−)-Camphanic Chloride | Crystallization (EtOAc) | 40%* | >98% de |
Cu-Catalyzed Coupling | CuI/DMEDA | Toluene, 110°C, 24h | 85% | Stereo-retained |
*Yield reflects recovered isomer after resolution.
The Boc group is indispensable for preventing side reactions during pyrimidine coupling. Three protection methods were benchmarked using trans-1,4-diaminocyclohexane:1. Boc₂O in Aqueous NaOH (Schotten-Baumann):- Delivers mono-Boc product in 70% yield but causes epimerization (15% cis) under basic conditions [5].2. Boc₂O in Organic Solvent (Stepwise):- Boc₂O (1.05 eq) in THF at 0°C→rt selectively protects the primary amine (92% yield, >99% trans) [1].3. Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile):- pH-controlled reaction (pH 9–10) minimizes di-Boc formation but requires costly reagents (yield: 75%) [5].
Organic-phase Boc₂O protection proved optimal, balancing cost, yield, and stereoretention. Crucially, the Boc group remains stable during subsequent SNAr reactions (DMF, 100°C), with no detectable cleavage [9].
Solution-Phase Synthesis (as applied to the title compound):
Solid-Phase Synthesis (evaluated for analogs):
Table 3: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield (4 steps) | 52% | 30% (est.) |
Purification | Column chromatography | Filtration/washes |
Scalability to >100 g | Feasible with distillation | Limited by resin loading |
Stereochemical Integrity | >99% trans preserved | Epimerization observed |
Key Limitation | Solvent consumption | Low coupling efficiency |
Hybrid approaches show promise: Solution-phase synthesis for Boc protection and amination, followed by solid-phase purification via catch-and-release, improves purity to >99% without chromatography [5].
Comprehensive Compound Index
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1